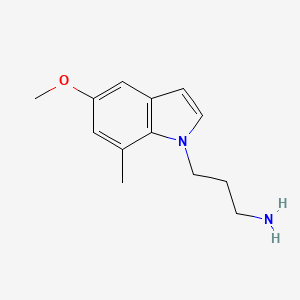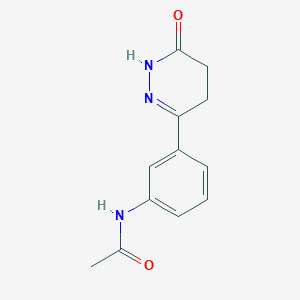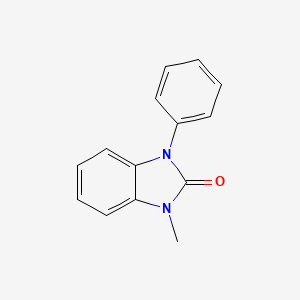![molecular formula C13H11N5O2S B15218123 Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate CAS No. 55564-31-3](/img/structure/B15218123.png)
Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is a complex organic compound that features a benzimidazole core substituted with a pyrazinylthio group and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves multi-step organic reactions. One common approach is the condensation of 2-mercaptopyrazine with a suitable benzimidazole derivative, followed by carbamation. The reaction conditions often require the use of catalysts, such as transition metals, and solvents like dimethylformamide or dichloromethane. The reaction temperature and time are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The pyrazinylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating mixtures under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen or nitro groups on the benzimidazole ring.
Applications De Recherche Scientifique
Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets. The pyrazinylthio group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The carbamate moiety may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate
- Methyl (5-(thiazol-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate
- Methyl (5-(pyrimidin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate
Uniqueness
Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is unique due to the presence of the pyrazinylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
55564-31-3 |
|---|---|
Formule moléculaire |
C13H11N5O2S |
Poids moléculaire |
301.33 g/mol |
Nom IUPAC |
methyl N-(6-pyrazin-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H11N5O2S/c1-20-13(19)18-12-16-9-3-2-8(6-10(9)17-12)21-11-7-14-4-5-15-11/h2-7H,1H3,(H2,16,17,18,19) |
Clé InChI |
AMRUKVBWMUGWGO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R)-1-aminoethyl]benzene-1-sulfonamide](/img/structure/B15218041.png)

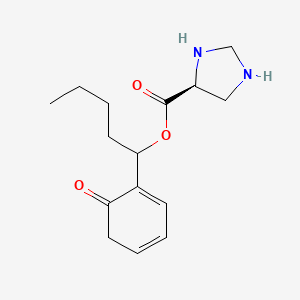
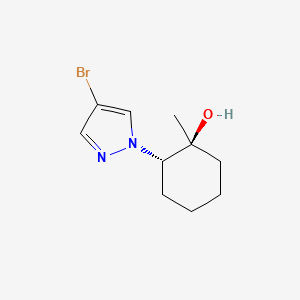

![2-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15218073.png)
![6-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B15218075.png)
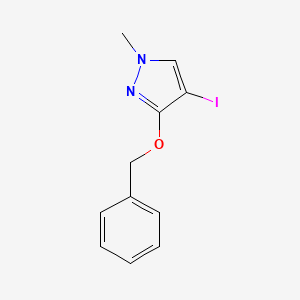
![2-Amino-7-azaspiro[3.5]nonane](/img/structure/B15218081.png)
![3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B15218083.png)
![(6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B15218090.png)
